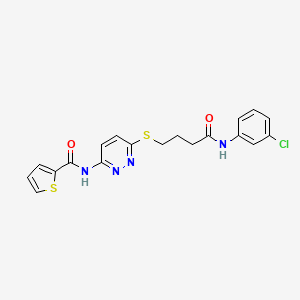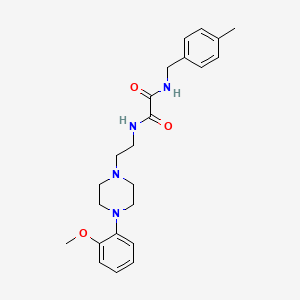
1,1-dibencil-3-(1H-indol-3-il)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,1-dibenzyl-3-(1H-indol-3-yl)urea” is a compound with the molecular formula C23H21N3O and a molecular weight of 355.441. It contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers due to their diverse biological activities . A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been performed . These are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis
The molecular structure of “1,1-dibenzyl-3-(1H-indol-3-yl)urea” is based on the indole nucleus, also known as benzopyrrole . This nucleus contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives have been obtained from the addition of indole to a variety of aldehydes under neat conditions . CaO, present in excess, was fundamental for carrying out the reaction with paraformaldehyde .Aplicaciones Científicas De Investigación
Tratamiento del cáncer
Los derivados del indol, como “1,1-dibencil-3-(1H-indol-3-il)urea”, se han utilizado en el tratamiento de células cancerosas . Han mostrado diversas propiedades biológicamente vitales y han atraído una atención creciente en los últimos años .
Aplicaciones antimicrobianas
Los derivados del indol también se han utilizado como compuestos biológicamente activos para el tratamiento de microbios . Sus propiedades únicas los hacen efectivos para combatir varios tipos de infecciones microbianas .
Tratamiento de diversos trastornos
Los derivados del indol se han utilizado para el tratamiento de diferentes tipos de trastornos en el cuerpo humano . Esto incluye una amplia gama de afecciones, lo que demuestra la versatilidad de estos compuestos .
Actividad antiviral
Los derivados del indol poseen actividad antiviral . Se han preparado y reportado derivados específicos como agentes antivirales, mostrando actividad inhibitoria contra varios virus .
Actividad antiinflamatoria
Los derivados del indol han mostrado actividad antiinflamatoria . Esto los hace potencialmente útiles en el tratamiento de afecciones caracterizadas por inflamación .
Actividad antioxidante
Los derivados del indol han demostrado actividad antioxidante . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres .
Actividad antidiabética
Los derivados del indol han mostrado actividad antidiabética . Esto sugiere aplicaciones potenciales en el manejo y tratamiento de la diabetes .
Actividad antimalárica
Los derivados del indol han demostrado actividad antimalárica . Esto sugiere aplicaciones potenciales en la prevención y el tratamiento de la malaria .
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to suppress the biosynthesis of certain mediators from arachidonic acid by inhibiting cyclooxygenase (COX) enzymes .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “1,1-dibenzyl-3-(1H-indol-3-yl)urea” and similar compounds could have potential applications in the development of new therapeutic agents.
Análisis Bioquímico
Biochemical Properties
Indole derivatives, such as 1,1-dibenzyl-3-(1H-indol-3-yl)urea, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These compounds bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Cellular Effects
. For instance, some compounds have shown to induce expression of certain proteins in a time- and dose-dependent manner in certain cells .
Molecular Mechanism
The molecular mechanism of 1,1-dibenzyl-3-(1H-indol-3-yl)urea is not fully understood. Indole derivatives are known to interact with various biomolecules, leading to changes in gene expression, enzyme inhibition or activation . They can undergo C–C and C–N coupling reactions and reductions easily .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of 1,1-dibenzyl-3-(1H-indol-3-yl)urea at different dosages in animal models are not well-documented. Similar compounds have shown to induce certain effects in a dose-dependent manner .
Metabolic Pathways
The specific metabolic pathways that 1,1-dibenzyl-3-(1H-indol-3-yl)urea is involved in are not well-documented. Indole derivatives are known to interact with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of 1,1-dibenzyl-3-(1H-indol-3-yl)urea within cells and tissues are not well-documented. Similar compounds are known to interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of 1,1-dibenzyl-3-(1H-indol-3-yl)urea and any effects on its activity or function are not well-documented. Similar compounds are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
1,1-dibenzyl-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c27-23(25-22-15-24-21-14-8-7-13-20(21)22)26(16-18-9-3-1-4-10-18)17-19-11-5-2-6-12-19/h1-15,24H,16-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPFZANHCFXYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2449782.png)
![Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate](/img/structure/B2449783.png)

![1-{4-[({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one](/img/structure/B2449786.png)
![N-(2,5-dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2449788.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B2449789.png)

![N-(4-butylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2449794.png)
![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2449795.png)
![2-((2-Chloro-4-fluorobenzyl)(3-methoxyphenyl)amino)-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B2449796.png)
![2-[(6-Amino-7H-purin-8-YL)thio]acetamide](/img/structure/B2449797.png)
![[3-Methoxy-4-(2-methylpropoxy)phenyl]methanamine](/img/structure/B2449798.png)
![1-(azepan-1-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2449799.png)
